molecular formula C12H13ClO3 B1313142 Ethyl 4-(4-chlorophenyl)-4-oxobutanoate CAS No. 53503-49-4

Ethyl 4-(4-chlorophenyl)-4-oxobutanoate

Cat. No. B1313142
CAS RN: 53503-49-4
M. Wt: 240.68 g/mol
InChI Key: YKJFOAUMSHLSEB-UHFFFAOYSA-N
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Description

“Ethyl 4-(4-chlorophenyl)-4-oxobutanoate” is likely an organic compound that contains an ester functional group. It seems to have a chlorophenyl group and a butanoate group .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography . The compound likely has a molecular weight around 198.646 Da .


Chemical Reactions Analysis

The compound, like other organic compounds, might undergo various chemical reactions, including but not limited to oxidation, reduction, and substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, solubility, and others can be determined through experimental methods .

Scientific Research Applications

Enzymatic Asymmetric Reduction

The enzymatic asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate using microbial aldehyde reductase demonstrates significant potential in producing optically active intermediates. This process, studied in an organic solvent-water diphasic system, addresses the challenges of substrate instability and enzyme inhibition, showcasing the efficiency of biocatalysis in synthesizing valuable chiral compounds (Shimizu et al., 1990).

Synthesis of Pyrazole Derivatives

Research has explored the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate from ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, highlighting the compound's crystal and molecular structure, antimicrobial activities, and Hirshfeld surface analysis. This work emphasizes the compound's potential in pharmacological applications and the importance of molecular interactions in determining structural stability (Achutha et al., 2017).

Friedländer Synthesis of Quinoline Derivatives

The compound's role in the Friedländer synthesis of 2-(a-Chloroalkyl)quinoline derivatives, facilitated by condensation with aminoacetophenones in the presence of chlorotrimethylsilane, showcases its utility in producing quinoline carboxylates and tetrahydro-acridines with potential pharmacological properties (Degtyarenko et al., 2007).

Antioxidant and Antimicrobial Studies

Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate's synthesis, structural characterization, and evaluation for antimicrobial and antioxidant activities underline the chemical's significance in developing therapeutic agents. The research on its crystal structure, Z conformation, and in vitro susceptibilities offers insights into its practical applications in medicine and pharmacology (Kumar et al., 2016).

Safety And Hazards

Like many organic compounds, handling “Ethyl 4-(4-chlorophenyl)-4-oxobutanoate” might require precautions to prevent skin contact, inhalation, and ingestion .

Future Directions

The potential applications and future directions for such compounds could be in the field of medicinal chemistry, materials science, or other areas of research and industry .

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJFOAUMSHLSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440795
Record name Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-4-oxobutanoate

CAS RN

53503-49-4
Record name Ethyl 4-(4-chlorophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This Example illustrates the preparation of -(4-chlorophenyl)-γ-(1,2,4-triazol-1-yl)methyl-γ-butyrolactone (A). ##STR45## Ethyl 3-(4-chlorobenzoyl)propanoate (25.0 g, 83%) was prepared from 4-chlorobenzaldehyde (23.4 g), ethyl acrylate (12.5 g) and sodium cyanide (4.0 g) in dimethylformamide (DMF: 300 ml) by the method described for the preparation of the corresponding methyl ester in Example 1.
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12.5 g
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4 g
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300 mL
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(4-chlorophenyl)-γ-(1,2,4-triazol-1-yl)methyl-γ-butyrolactone
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methyl ester
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-(4-Chlorophenyl)-n-butyric acid was prepared by reacting 4-chlorobenzaldehyde with ethyl acetate and sodium cyanide to provide ethyl 4-(4-chlorophenyl)-4-oxo-butyrate, hydrolyzing the ethyl butyrate derivative to afford 4-(4-chlorophenyl)-4-oxobutyric acid, and then reducing the 4-oxo-group of said acid by reaction with zinc and hydrochloric acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Tan, M Zhou, X Cui, Z Wei, W Wei - Molecules, 2018 - mdpi.com
A series of oxime ethers with C 6 -C 4 fragment was designed and virtually bioactively screened by docking with a target, then provided by a Friedel–Crafts reaction, esterification (or …
Number of citations: 9 www.mdpi.com
E Peralta-Hernández, EA Blé-González… - Tetrahedron, 2015 - Elsevier
A practical radical/ionic sequence based on the addition of electrophilic radicals onto vinyl acetates, is described. The addition of such radicals, derived from commercially available …
Number of citations: 15 www.sciencedirect.com
JJ Teng, YH Qiao, Q Zhang, CH Li… - Synthetic …, 2013 - Taylor & Francis
A highly efficient intermolecular mutual addition of aromatic aldehydes with ethyl acrylate was developed by using tris(4-methoxylphenyl)phosphine as the catalyst. The reaction …
Number of citations: 3 www.tandfonline.com

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